Ethyl 3-hydroxy-4-oxo-3-phenylcyclohexane-1-carboxylate
Description
Properties
CAS No. |
92582-06-4 |
|---|---|
Molecular Formula |
C15H18O4 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
ethyl 3-hydroxy-4-oxo-3-phenylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H18O4/c1-2-19-14(17)11-8-9-13(16)15(18,10-11)12-6-4-3-5-7-12/h3-7,11,18H,2,8-10H2,1H3 |
InChI Key |
RVJZUUGBJKERTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(=O)C(C1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Ethyl 3-Oxo-3-phenylpropanoate
Reaction Pathway :
Ethyl 3-oxo-3-phenylpropanoate (ethyl benzoylacetate) undergoes cyclization under basic conditions to form the cyclohexane ring. A representative method involves:
- Reactants : Ethyl benzoylacetate, guanidine carbonate
- Solvents : Ethanol/toluene mixture
- Conditions : Reflux (1 h), followed by neutralization with HCl.
Key Data :
| Yield | Temperature | Time | Key Steps |
|---|---|---|---|
| 86% | 45–100°C | 24 h | Distillation of solvent, neutralization, recrystallization |
This method emphasizes the role of guanidine carbonate as a cyclizing agent, facilitating intramolecular aldol condensation to form the six-membered ring.
Halogen-Mediated Cyclization
Procedure :
Ethyl benzoylacetate reacts with 4-(bromomethyl)benzenesulfonamides in dimethyl sulfoxide (DMSO) with cesium carbonate as a base:
- Catalyst : Cs₂CO₃
- Additive : Potassium iodide (KI)
- Workup : Extraction with ethyl acetate, acid washing, and silica gel purification.
- High functional group tolerance.
- Yields functionalized cyclohexane derivatives with sulfonamide groups.
Thermal Cyclization with Phenolic Derivatives
Example :
Heating ethyl benzoylacetate with 3-dimethylaminophenol at 180°C for 24 hours induces cyclization:
Mechanistic Insight :
Thermal conditions promote keto-enol tautomerization, enabling nucleophilic attack and ring closure.
Oxidative Coupling Approaches
TBHP/NIS System :
A oxidative coupling strategy uses:
- Oxidant : tert-Butyl hydroperoxide (TBHP)
- Iodine Source : N-Iodosuccinimide (NIS)
- Conditions : DMA solvent at 50°C under N₂.
Applications :
Suitable for introducing iodine substituents on the cyclohexane ring, enhancing downstream derivatization potential.
Comparative Analysis of Methods
Scientific Research Applications
Ethyl 3-hydroxy-4-oxo-3-phenylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-4-oxo-3-phenylcyclohexane-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups like the hydroxy and keto groups allows it to participate in hydrogen bonding and other interactions that can influence its activity.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs and their differences are summarized in Table 1.
Table 1: Structural Comparison of Ethyl 3-Hydroxy-4-Oxo-3-Phenylcyclohexane-1-Carboxylate with Analogs
*Similarity scores from reflect Tanimoto coefficients based on structural fingerprints.
Key Observations:
- Functional Group Diversity: The target compound’s 3-hydroxy and 3-phenyl groups distinguish it from simpler analogs like Ethyl 3-oxocyclohexane-1-carboxylate, which lack these substituents.
- Ring Saturation : Cyclohexene derivatives (e.g., and ) exhibit unsaturated rings, increasing reactivity toward electrophilic addition compared to the saturated cyclohexane core of the target compound .
- Halogen vs. Phenyl Substitution: Analogs with halogenated aryl groups (e.g., 4-chlorophenyl in ) may show altered electronic properties and bioactivity compared to the non-halogenated phenyl group in the target compound .
Physicochemical Properties
Substituents significantly influence melting points, solubility, and stability:
- Hydrogen Bonding: The 3-hydroxy group in the target compound increases polarity and water solubility relative to non-hydroxylated analogs like Ethyl 4-oxocyclohexanecarboxylate .
- Ring Puckering : Crystal structures of cyclohexene derivatives () reveal puckering conformations (envelope, screw-boat, half-chair) influenced by substituents. The target compound’s saturated ring likely adopts a chair or twist-boat conformation, as predicted by Cremer-Pople parameters .
Spectroscopic and Crystallographic Data
- IR Spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) is expected for the ester and ketone groups. The hydroxyl group would show a broad O-H stretch (~3200–3500 cm⁻¹) .
- NMR : The 3-phenyl group would produce aromatic protons (δ 7.2–7.5 ppm), while the hydroxyl proton may appear as a singlet (δ 1.5–5.0 ppm, depending on hydrogen bonding) .
Biological Activity
Ethyl 3-hydroxy-4-oxo-3-phenylcyclohexane-1-carboxylate, with the CAS number 92582-06-4, is a cyclohexanecarboxylic acid derivative known for its potential biological activities. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C15H18O4 |
| Molecular Weight | 262.301 g/mol |
| Density | 1.21 g/cm³ |
| Boiling Point | 414.7 °C |
| Flash Point | 152.9 °C |
| LogP | 1.8065 |
| Polar Surface Area | 63.6 Ų |
Biological Activity
The biological activity of this compound has been studied in various contexts, including its potential as an anti-inflammatory and analgesic agent. The compound's structure suggests it may interact with specific biological targets, such as enzymes involved in metabolic pathways.
Preliminary studies indicate that this compound may exert its effects through modulation of sigma receptors, which are implicated in various physiological processes including pain perception and neuroprotection . Sigma receptors act as chaperone proteins and are involved in calcium signaling and mitochondrial regulation, which could relate to the compound's therapeutic potential.
Case Studies and Research Findings
-
Anti-inflammatory Effects :
Research has shown that derivatives similar to this compound exhibit significant anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when treated with compounds of similar structure . -
Cognitive Enhancement :
A study on novel psychoactive substances highlighted the potential cognitive-enhancing effects of compounds structurally related to this compound, suggesting a role in modulating neurotransmitter systems . -
Cytochrome P450 Interaction :
Investigations into cytochrome P450 enzymes revealed that compounds like this compound may serve as substrates or inhibitors for these enzymes, impacting drug metabolism and efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
